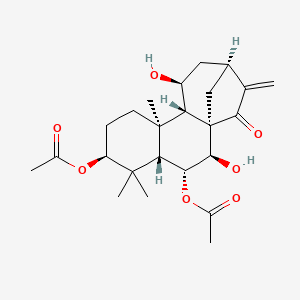
2,3-Dipalmitoleoyl-sn-glycerol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dipalmitoleoyl-sn-glycerol is a 2,3-diacyl-sn-glycerol in which both acyl groups are specified as palmitoleoyl. It derives from a palmitoleic acid.
Aplicaciones Científicas De Investigación
Polymorphism and Crystallization
- The polymorphism of diglycerides like 2,3-Dipalmitoleoyl-sn-glycerol has been extensively studied, revealing distinct thermal behavior and structural properties in optically active forms compared to optically inactive forms. These studies involve techniques like X-ray diffraction, IR spectroscopy, Raman spectroscopy, and differential scanning calorimetry, contributing to a deeper understanding of their crystalline structures and behaviors (Shannon et al., 2010).
Phase Behavior and Binary Mixtures
- Research on the binary phase behavior of similar diglycerides has shed light on the crystallization process of oils like palm oil, showing the importance of these diglycerides in determining the physical properties of the oil. The studies use methods like differential scanning calorimetry and X-ray diffraction, offering insights into the thermodynamic and kinetic aspects of the diglycerides and their mixtures (Zhang et al., 2007).
Chemoenzymatic Synthesis
- The chemoenzymatic synthesis of diacylglycerols, including 2,3-Dipalmitoleoyl-sn-glycerol, has been developed, highlighting an efficient methodology for producing these compounds. This approach involves sequential enzymatic acylation, inversion, and hydrolysis steps, opening new possibilities for the production and application of these substances in various fields (Guanti et al., 2004).
Enantiomeric Separation
- The enantiomeric separation of asymmetric triacylglycerols, including forms of 2,3-Dipalmitoleoyl-sn-glycerol, has been achieved using recycle high-performance liquid chromatography. This advancement allows for the detailed study and application of each enantiomer in research and potentially in industry, depending on the specific properties and activities of each form (Nagai et al., 2011).
Propiedades
Nombre del producto |
2,3-Dipalmitoleoyl-sn-glycerol |
|---|---|
Fórmula molecular |
C35H64O5 |
Peso molecular |
564.9 g/mol |
Nombre IUPAC |
[(2R)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate |
InChI |
InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14-/t33-/m1/s1 |
Clave InChI |
HSQHRRHRYJNSOC-BFEVMTRQSA-N |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)OC[C@@H](CO)OC(=O)CCCCCCC/C=C\CCCCCC |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



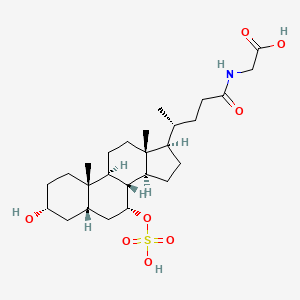
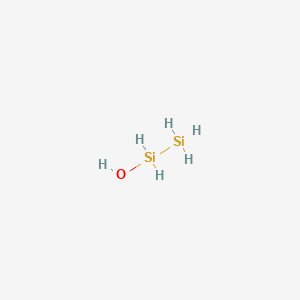
![[(1S,14R,17S,23R,24R,25S)-19,22,24-triacetyloxy-20-(acetyloxymethyl)-21-benzoyloxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B1248396.png)
![methyl (1R,9R,10S,11R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5,13-tetraene-10-carboxylate](/img/structure/B1248397.png)
![(1S,12E,18E,20Z,24R,25R,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione](/img/structure/B1248398.png)

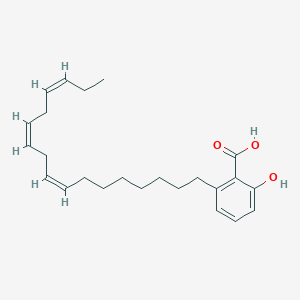
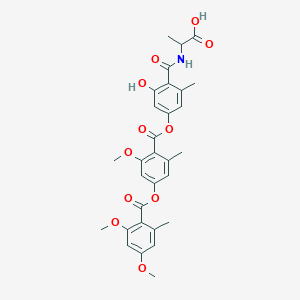


![4-[4-(Methoxycarbonyl)-1-butenyl]-3,5-dihydroxybenzoic acid](/img/structure/B1248408.png)
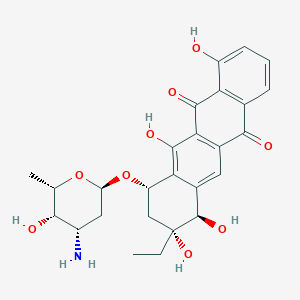
![N-[3-(Methylthio)acryloyl]-1-[4-O-[4-(dimethylamino)-4,6-dideoxy-alpha-D-glucopyranosyl]-2,6-dideoxy-beta-D-arabino-hexopyranosyl]cytosine](/img/structure/B1248414.png)
